molecular formula C9H11NO2S B13188614 4-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde

4-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13188614
M. Wt: 197.26 g/mol
InChI Key: JOLGOMPWNHJFGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 3-methoxyazetidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azetidine, followed by nucleophilic substitution on the thiophene-2-carbaldehyde . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s thiophene ring and aldehyde group may enable it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modulating their activity . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for research in various fields, including chemistry, biology, and materials science .

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

4-(3-methoxyazetidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H11NO2S/c1-12-8-3-10(4-8)7-2-9(5-11)13-6-7/h2,5-6,8H,3-4H2,1H3

InChI Key

JOLGOMPWNHJFGZ-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=CSC(=C2)C=O

Origin of Product

United States

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